(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride

CAS No.: 957060-95-6

Cat. No.: VC2629692

Molecular Formula: C13H20BClN2O4

Molecular Weight: 314.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957060-95-6 |

|---|---|

| Molecular Formula | C13H20BClN2O4 |

| Molecular Weight | 314.57 g/mol |

| IUPAC Name | [3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]boronic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H19BN2O4.ClH/c17-9-8-15-4-6-16(7-5-15)13(18)11-2-1-3-12(10-11)14(19)20;/h1-3,10,17,19-20H,4-9H2;1H |

| Standard InChI Key | RDZDATLSEKCDFB-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)CCO)(O)O.Cl |

| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)CCO)(O)O.Cl |

Introduction

Chemical Identity and Physical Properties

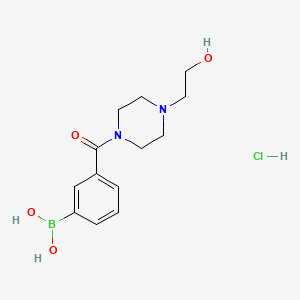

(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride is characterized by its unique molecular structure that combines a phenyl ring, a piperazine moiety, a hydroxyethyl group, and a boronic acid functional group.

Basic Information

The compound's key identifiers and physical properties are summarized in Table 1:

| Property | Value |

|---|---|

| CAS Registry Number | 957060-95-6 |

| Molecular Formula | C₁₃H₂₀BClN₂O₄ |

| Molecular Weight | 314.57 g/mol |

| SMILES Notation | Cl.OCCN1CCN(CC1)C(=O)C1=CC=CC(=C1)B(O)O |

| Storage Condition | 2-8°C |

| Purity (Commercial) | ≥95% |

The compound contains various functional groups that contribute to its chemical behavior, including a boronic acid moiety at the meta position of the phenyl ring, a carbonyl group connecting the phenyl ring to the piperazine, a piperazine heterocycle, and a hydroxyethyl substituent on the piperazine .

Structural Features

The molecular architecture of this compound consists of:

-

A phenyl ring with a boronic acid group at the meta (3) position

-

An amide linkage connecting the phenyl ring to a piperazine moiety

-

A hydroxyethyl substituent on the piperazine ring

-

The compound exists as a hydrochloride salt, which affects its solubility and stability

These structural elements create a molecule with multiple sites for hydrogen bonding and potential interactions with biological targets.

Synthesis Methods

The synthesis of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride can be approached through several methodologies, drawing from established synthetic routes for similar boronic acid and piperazine derivatives.

Chemical Reactivity

The chemical behavior of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride is largely determined by its boronic acid moiety and the piperazine functional group.

Boronic Acid Reactivity

As a boronic acid derivative, this compound can participate in several key reactions:

-

Formation of reversible covalent bonds with diols and other nucleophiles

-

Suzuki-Miyaura cross-coupling reactions (though the amide and piperazine groups may require protection)

-

Oxidation to the corresponding phenol

-

Conversion to boronate esters through reaction with diols

The boronic acid group acts as a Lewis acid due to the vacant p-orbital on boron, enabling it to form coordination complexes with Lewis bases.

Piperazine Reactivity

The piperazine moiety contributes additional reactivity through:

-

Potential for N-alkylation at the unsubstituted nitrogen (if present)

-

Hydrogen bonding capabilities through the nitrogen atoms

-

Salt formation due to the basic nature of the piperazine

-

The hydroxyethyl group provides possibilities for further functionalization through esterification or oxidation

| Compound | Key Features | Biological Activity |

|---|---|---|

| Phenylboronic acid | Simple aromatic boronic acid | Antimicrobial properties, enzyme inhibition |

| Piperazine bis(benzoxaborole) | Two benzoxaborole units linked by piperazine | Antifungal activity, affects cyanobacteria growth |

| N-(fluorophenyl)piperazine derivatives of phenylboronic compounds | Fluorophenyl and piperazine moieties | Antifungal activity against various species |

| Benzoxaboroles | Cyclic form of o-hydroxymethyl phenylboronic acids | Approved antifungal applications |

The presence of the heterocyclic benzoxaborole ring has been shown to be crucial for antifungal activity, suggesting potential modifications to enhance the bioactivity of the title compound .

Analytical Methods and Characterization

Structural Elucidation

X-ray crystallography has been particularly valuable for the structural elucidation of boronic acid derivatives. For related compounds, single crystal X-ray diffraction has revealed:

-

The geometry around the boron atom

-

Hydrogen bonding networks in the crystal structure

-

Conformational preferences of the piperazine ring

-

The relative orientation of the phenyl and piperazine moieties

The Bond Valence Vector Model has been used to describe strains in the boron coordination sphere of related compounds, providing insights into their reactivity and stability .

Applications and Future Perspectives

Future Research Directions

Future investigations with this compound could focus on:

-

Detailed structure-activity relationship studies to optimize biological activity

-

Exploration of its potential as a covalent enzyme inhibitor

-

Development of more efficient synthetic routes

-

Investigation of its activity against drug-resistant microorganisms

-

Potential applications in boron neutron capture therapy (BNCT) or as a component in molecular sensors

Given the increasing interest in boronic acid derivatives in medicinal chemistry, particularly following the approval of drugs like bortezomib and tavaborole, compounds like (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride represent an important area for future pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume